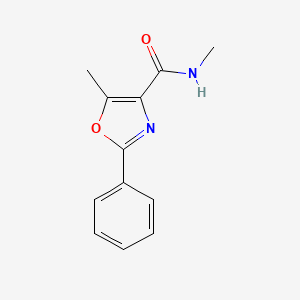![molecular formula C14H18N2O B7595526 7-Bicyclo[4.2.0]octa-1,3,5-trienyl-(4-methylpiperazin-1-yl)methanone](/img/structure/B7595526.png)
7-Bicyclo[4.2.0]octa-1,3,5-trienyl-(4-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bicyclo[4.2.0]octa-1,3,5-trienyl-(4-methylpiperazin-1-yl)methanone is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 7-Bicyclo[4.2.0]octa-1,3,5-trienyl-(4-methylpiperazin-1-yl)methanone is not fully understood. However, it is believed to act on various receptors in the brain such as serotonin and dopamine receptors, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which are neurotransmitters involved in regulating mood and behavior. It has also been shown to decrease levels of stress hormones such as cortisol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Bicyclo[4.2.0]octa-1,3,5-trienyl-(4-methylpiperazin-1-yl)methanone in lab experiments is its potential as a therapeutic agent in various fields such as cancer research, neurology, and psychiatry. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on the body.
Direcciones Futuras
There are several future directions for research on 7-Bicyclo[4.2.0]octa-1,3,5-trienyl-(4-methylpiperazin-1-yl)methanone. One direction is to further study its mechanism of action in order to understand its effects on the body. Another direction is to study its potential as a therapeutic agent in other fields such as cardiovascular disease and inflammation. Additionally, research could focus on developing more efficient synthesis methods for this compound.
In conclusion, this compound is a compound that has potential as a therapeutic agent in various fields such as cancer research, neurology, and psychiatry. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. Future research could focus on studying its mechanism of action, potential therapeutic applications in other fields, and developing more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 7-Bicyclo[4.2.0]octa-1,3,5-trienyl-(4-methylpiperazin-1-yl)methanone involves a multistep process that includes the reaction of bicyclo[4.2.0]octa-1,3,5-triene with 4-methylpiperazine in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
7-Bicyclo[4.2.0]octa-1,3,5-trienyl-(4-methylpiperazin-1-yl)methanone has been studied for its potential as a therapeutic agent in various fields such as cancer research, neurology, and psychiatry. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurology and psychiatry, it has been studied for its potential as an antidepressant and anxiolytic agent.
Propiedades
IUPAC Name |
7-bicyclo[4.2.0]octa-1,3,5-trienyl-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-15-6-8-16(9-7-15)14(17)13-10-11-4-2-3-5-12(11)13/h2-5,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIABCPDTLFPHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595450.png)
![N-[(1-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7595464.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7595474.png)
![Propan-2-yl 4-[2-(2,6-diethylanilino)-2-oxoethyl]-1-methylpyrrolo[3,2-b]pyrrole-5-carboxylate](/img/structure/B7595476.png)
![3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595482.png)
![N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7595490.png)
![N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7595495.png)

![1-tert-butyl-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)piperidin-4-amine](/img/structure/B7595508.png)
![N-[2-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]ethyl]methanesulfonamide](/img/structure/B7595515.png)
![N-(2,3-dihydro-1H-inden-1-yl)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B7595520.png)
![2-[[(3-Methylquinoxalin-2-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B7595521.png)

![N-cyclopentyl-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B7595549.png)